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Compound Name: 1,3-Dicyclohexylpropane

Cat. No.: B3051180 Get Quote

An In-depth Technical Guide to 1,3-
Dicyclohexylpropane
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1,3-dicyclohexylpropane (CAS

No: 3178-24-3), a saturated alicyclic hydrocarbon. The document details its chemical structure,

physicochemical properties, and established synthetic routes. Detailed experimental protocols

for its synthesis via catalytic hydrogenation and for its characterization by nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopy are provided. While 1,3-
dicyclohexylpropane is not directly bioactive, its structural motif is relevant in materials

science and as a scaffold in drug discovery. A pertinent signaling pathway, the inhibition of

soluble epoxide hydrolase (sEH) by the related 1,3-dicyclohexylurea (DCU), is discussed and

visualized to highlight the utility of the dicyclohexyl scaffold in medicinal chemistry. All

quantitative data are presented in structured tables, and key workflows are illustrated using

logical diagrams.

Chemical Structure and Properties
1,3-Dicyclohexylpropane is an organic compound consisting of two cyclohexane rings linked

by a three-carbon propane chain. Its saturated and non-polar nature dictates its physical and
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chemical properties, making it a subject of interest in fields such as liquid organic hydrogen

carriers (LOHC) and as a monomer for specialty polymers.[1]

Table 1: Chemical Identifiers and Molecular Properties

Identifier Value

CAS Number 3178-24-3

Molecular Formula C₁₅H₂₈

Molecular Weight 208.38 g/mol

IUPAC Name 1,1'-(Propane-1,3-diyl)dicyclohexane

Canonical SMILES C1CCC(CC1)CCCC2CCCCC2

InChI Key LIQIPWNPFZCAIQ-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property Value

Melting Point -17 °C

Boiling Point 291.69 °C

Density 0.8728 g/cm³

Refractive Index 1.4736

Flash Point 118.1 °C

LogP (calculated) 5.3173

Rotatable Bond Count 4

Synthesis and Experimental Protocols
The most common and efficient method for synthesizing 1,3-dicyclohexylpropane is the

catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane.[1] This reaction

saturates the phenyl rings to yield the desired dicyclohexyl structure.
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Caption: Synthesis workflow for 1,3-dicyclohexylpropane.

Experimental Protocol: Catalytic Hydrogenation of 1,3-
Diphenylpropane
This protocol is a representative procedure based on established methods for catalytic

hydrogenation.

Materials:

1,3-Diphenylpropane (1.0 eq)

10% Palladium on Carbon (Pd/C) (1-5 mol%)

Ethanol (or other suitable solvent like ethyl acetate)

Hydrogen (H₂) gas

Apparatus:

High-pressure hydrogenation reactor (e.g., Parr apparatus) equipped with a stirrer, pressure

gauge, and heating mantle.

Filtration apparatus (e.g., Buchner funnel with Celite® pad)

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Reactor Setup: In a suitable high-pressure reactor vessel, add 1,3-diphenylpropane followed

by the solvent (e.g., ethanol, ~10-20 mL per gram of substrate).

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with an inert

gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen
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gas.

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500

psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-100 °C).

Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure

gauge. The reaction is complete when hydrogen consumption ceases (typically 4-24 hours).

Workup: Allow the reactor to cool to room temperature and carefully vent the excess

hydrogen pressure in a well-ventilated hood.

Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if

necessary. Carefully filter the mixture through a pad of Celite® to remove the palladium

catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake

remains wet with solvent during filtration.

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

Purification: Purify the resulting crude oil via vacuum distillation to yield pure 1,3-
dicyclohexylpropane.

Spectroscopic Characterization
The structure of 1,3-dicyclohexylpropane is confirmed using standard spectroscopic

techniques. As a saturated hydrocarbon, its spectra are characterized by the absence of

signals from unsaturated or functionalized groups.

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The ¹H NMR

spectrum is characterized by a complex of overlapping signals in the upfield region, typical for

aliphatic protons. The ¹³C NMR spectrum shows distinct signals for the chemically non-

equivalent carbons in the cyclohexane rings and the propane linker.[1]

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
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Technique Chemical Shift (δ, ppm) Assignment

¹H NMR ~0.80 - 1.85

All protons (CH, CH₂) on

cyclohexane and propane

chain

¹³C NMR ~37.8 CH₂ (C-2 of propane)

~37.5 CH (C-1 of cyclohexane)

~33.5 CH₂ (C-2,6 of cyclohexane)

~26.8 CH₂ (C-3,5 of cyclohexane)

~26.4 CH₂ (C-4 of cyclohexane)

~20.5 CH₂ (C-1,3 of propane)

Experimental Protocol:

Sample Preparation: Dissolve ~10-20 mg of purified 1,3-dicyclohexylpropane in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a

spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C, use a proton-

decoupled pulse sequence.

Infrared (IR) Spectroscopy
The IR spectrum of 1,3-dicyclohexylpropane is simple, dominated by the stretching and

bending vibrations of its C-H and C-C single bonds.[1]

Table 4: Characteristic IR Absorption Bands
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H Stretching (Alkyl) ~2920 - 2960 Strong

C-H Stretching (Alkyl) ~2850 - 2870 Strong

C-H Bending

(Methylene/Methine)
~1445 - 1465 Medium

Experimental Protocol:

Sample Preparation: As 1,3-dicyclohexylpropane is a liquid at room temperature, no

special preparation is needed for Attenuated Total Reflectance (ATR) FT-IR.

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply a small

drop of the neat liquid sample directly onto the ATR crystal. Acquire the sample spectrum

over the range of 4000-600 cm⁻¹.

Relevance in Drug Discovery: A Signaling Pathway
Context
While 1,3-dicyclohexylpropane itself is chemically inert and not used as a drug, the

dicyclohexyl structural motif is a key component in pharmacologically active molecules. A

prominent example is 1,3-dicyclohexylurea (DCU), a potent inhibitor of the enzyme soluble

epoxide hydrolase (sEH).

The sEH enzyme metabolizes anti-inflammatory and vasodilatory lipid signaling molecules

called epoxyeicosatrienoic acids (EETs) into their less active diol forms. Inhibition of sEH by

compounds like DCU increases the concentration of beneficial EETs, making sEH a therapeutic

target for hypertension and inflammation. The dicyclohexyl groups in DCU are crucial for

binding to the hydrophobic active site of the enzyme. This illustrates how the non-polar, rigid

scaffold of dicyclohexyl-containing structures can be exploited in rational drug design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3051180?utm_src=pdf-body
https://www.benchchem.com/product/b3051180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Process

Pharmacological Intervention

Arachidonic Acid CYP Epoxygenase
EETs

(Anti-inflammatory,
Vasodilatory)

Soluble Epoxide
Hydrolase (sEH)

Therapeutic Effects
(e.g., Lower Blood Pressure,

Reduced Inflammation)
Promotes

DHETs
(Less Active)

1,3-Dicyclohexylurea
(DCU)

Inhibits

Click to download full resolution via product page

Caption: Inhibition of the sEH pathway by 1,3-dicyclohexylurea (DCU).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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